N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h6-10,15H,1,11-12H2,2-5H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAPCGUZAFXCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide typically
Biological Activity
N1-allyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound's structure can be broken down as follows:
- Molecular Formula: C17H24N4O2
- Molecular Weight: 316.40 g/mol
Synthesis Pathway
The synthesis typically involves several steps:
-
Preparation of the Dimethylaminophenyl Intermediate:
- Reaction of 4-(dimethylamino)aniline with an appropriate alkylating agent to form the dimethylaminophenyl group.
-
Formation of the Allyl Group:
- The allyl amine is introduced through nucleophilic substitution.
-
Oxalamide Formation:
- The final step involves reacting the intermediate with oxalyl chloride in the presence of a base like triethylamine, yielding the oxalamide linkage.
This multi-step synthesis allows for the introduction of various functional groups that can influence the biological activity of the compound.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in cholinergic neurotransmission, similar to other oxalamide derivatives that show activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
- Receptor Binding: Its structural components suggest potential binding to various receptors, which could modulate signal transduction pathways and gene expression related to neurological disorders.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on AChE and BuChE:
- IC50 Values: Preliminary data indicate that this compound exhibits promising IC50 values in the low micromolar range against BuChE, suggesting significant potency compared to standard compounds like donepezil .
Case Studies
- Alzheimer's Disease Research:
-
Antimicrobial Activity:
- Other derivatives have been tested for antimicrobial properties, indicating that modifications in the dimethylamino and allyl groups could enhance efficacy against bacterial strains.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Allyl, Dimethylamino groups | AChE/BuChE Inhibitor | Low Micromolar |
| N1-allyl-N2-(2-(4-methoxyphenyl)-2-(indolin-1-yl)ethyl)oxalamide | Methoxy group instead of Dimethylamino | Variable Activity | Moderate |
| N1-allyl-N2-(2-(4-chlorophenyl)-2-(indolin-1-yl)ethyl)oxalamide | Chlorophenyl group | Altered Reactivity | High |
Comparison with Similar Compounds
N-[2-(Dimethylamino)Ethyl]-N'-(2-Hydroxy-4-Vinylphenyl)Oxalamide Dinuclear Zinc Complex
- Structure: Similar oxalamide backbone but lacks the allyl group and 4-(dimethylamino)phenyl substituent. Instead, it has a hydroxy-vinylphenyl group and a single dimethylaminoethyl chain.
- Function: Acts as a functional monomer in chitosan-based molecular imprinting systems. The hydroxy and vinyl groups enable covalent bonding with chitosan, while the dimethylaminoethyl chain facilitates metal coordination (e.g., Zn²⁺) .
- Key Differences: Property Target Compound Analog Substituents Allyl + 4-(dimethylamino)phenyl Hydroxy-vinylphenyl Metal Coordination Likely enhanced due to dual dimethylamino groups Confirmed for Zn²⁺ via crystallography Applications Hypothesized for advanced polymers or drug delivery Used in chitosan-based recognition systems
Functional Analogs in Polymer Chemistry
Ethyl 4-(Dimethylamino)Benzoate vs. 2-(Dimethylamino)Ethyl Methacrylate
- Relevance: Both compounds are co-initiators in resin cements, sharing dimethylamino groups that influence reactivity and physical properties.
- Comparison with Target Compound: Property Ethyl 4-(Dimethylamino)Benzoate 2-(Dimethylamino)Ethyl Methacrylate Target Compound Reactivity Higher degree of conversion in resins Lower conversion, but enhanced by DPI Likely moderate due to steric hindrance Electron-Donating Single dimethylamino group on benzoate Dimethylamino on ethyl chain Dual dimethylamino groups (ethyl + phenyl) Physical Properties Superior flexural strength Improved with higher amine concentration Unreported; steric bulk may reduce solubility
- However, steric hindrance from the allyl and phenyl groups could limit its efficiency in resin systems . Unlike 2-(dimethylamino)ethyl methacrylate, the target compound lacks a polymerizable methacrylate group, restricting its direct use in free-radical polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
